molecular formula C20H27N7O14P2 B14624033 [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 55684-98-5

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B14624033
CAS No.: 55684-98-5
M. Wt: 651.4 g/mol
InChI Key: KQVGIENMXBONMG-PRSXHHODSA-N
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Description

Polydeoxy(guanine-thymine) nucleotide is a synthetic polymer composed of repeating units of deoxyguanosine and thymidine. These nucleotides are essential components of DNA, where guanine pairs with cytosine and thymine pairs with adenine. The unique structure of polydeoxy(guanine-thymine) nucleotide allows it to form stable double-stranded helices, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polydeoxy(guanine-thymine) nucleotide can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of deoxyguanosine and thymidine monomers to a growing nucleotide chain anchored to a solid support. Each addition is followed by deprotection and coupling steps to ensure the correct sequence and length of the polymer .

Industrial Production Methods: Industrial production of polydeoxy(guanine-thymine) nucleotide typically involves automated DNA synthesizers. These machines use solid-phase techniques to rapidly and accurately assemble the nucleotide chain. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Polydeoxy(guanine-thymine) nucleotide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polydeoxy(guanine-thymine) nucleotide has a wide range of applications in scientific research:

Mechanism of Action

Polydeoxy(guanine-thymine) nucleotide exerts its effects by forming stable double-stranded helices through hydrogen bonding between guanine and thymine bases. This stability is crucial for its role in DNA replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

  • Polydeoxy(adenine-thymine) nucleotide
  • Polydeoxy(cytosine-guanine) nucleotide
  • Polydeoxy(adenine-cytosine) nucleotide

Comparison: Polydeoxy(guanine-thymine) nucleotide is unique due to its specific base pairing and stability. Compared to polydeoxy(adenine-thymine) nucleotide, it forms more stable helices due to the stronger hydrogen bonding between guanine and thymine. This makes it particularly useful in applications requiring high stability and fidelity .

Properties

CAS No.

55684-98-5

Molecular Formula

C20H27N7O14P2

Molecular Weight

651.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H27N7O14P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30)/t9-,10-,11+,12+,13+,14+/m0/s1

InChI Key

KQVGIENMXBONMG-PRSXHHODSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O

Related CAS

55684-98-5

Origin of Product

United States

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